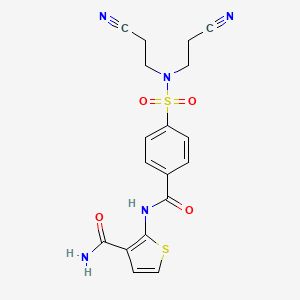

2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)thiophene-3-carboxamide

Descripción

2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)thiophene-3-carboxamide is a small-molecule organic compound featuring a thiophene-3-carboxamide core substituted with a 4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido group. This structure combines a sulfur-containing heterocycle (thiophene) with a sulfonamide-linked benzamide moiety, modified by two electron-withdrawing cyanoethyl groups on the sulfamoyl nitrogen. However, its precise applications remain understudied in publicly available literature, necessitating comparative analysis with structurally similar compounds to infer properties and utility.

Propiedades

IUPAC Name |

2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4S2/c19-8-1-10-23(11-2-9-20)29(26,27)14-5-3-13(4-6-14)17(25)22-18-15(16(21)24)7-12-28-18/h3-7,12H,1-2,10-11H2,(H2,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPKKFSHVPQVLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=CS2)C(=O)N)S(=O)(=O)N(CCC#N)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)thiophene-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities, linked to a benzamide moiety substituted with a sulfamoyl group. The presence of cyanoethyl substituents may enhance its lipophilicity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various Gram-positive bacteria, including resistant strains such as MRSA. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Antitumor Activity

Compounds similar to this compound have been investigated for their antitumor properties. In vitro assays demonstrated that certain thiophene derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies on related structures suggest that they may target specific pathways involved in tumor growth and metastasis .

Enzyme Inhibition

The compound has also been evaluated for its potential to inhibit specific enzymes associated with disease processes. For instance, structural analogs have been tested against the SARS-CoV-2 Mpro enzyme, showing promising binding affinities which could indicate potential antiviral activity . The binding energies observed suggest that these compounds could serve as lead candidates for further drug development.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of thiophene derivatives found that compounds with similar functional groups exhibited Minimum Inhibitory Concentration (MIC) values in the low micromolar range against various bacterial strains. The study concluded that structural modifications significantly influenced antibacterial potency, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .

Case Study 2: Antitumor Mechanisms

In another investigation, a series of thiophene-based compounds were synthesized and tested against several cancer cell lines. Results indicated that these compounds induced apoptosis via the mitochondrial pathway and inhibited tumor growth in xenograft models. The findings highlighted the importance of the thiophene ring in mediating these effects and suggested further exploration into its role in cancer therapy .

Data Table: Summary of Biological Activities

| Activity Type | Target | Efficacy | Mechanism |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | MIC = 2 µM | Membrane disruption |

| Antitumor | Cancer cell lines | IC50 = 5 µM | Apoptosis induction, cell cycle arrest |

| Enzyme inhibition | SARS-CoV-2 Mpro | Binding energy = -7.33 kcal/mol | Competitive inhibition |

Comparación Con Compuestos Similares

Key Observations :

- The target’s cyanoethyl groups confer higher polarity compared to methoxyethyl or nitro substituents, likely reducing solubility in non-polar solvents but enhancing compatibility with polar matrices in materials science .

- Unlike the nitro-substituted analogue (897616-14-7), the target lacks explosive nitro groups, improving safety in synthesis and handling.

Sulfonamide-Linked Amides with Heterocyclic Cores

Comparisons with non-thiophene sulfonamide derivatives highlight the role of the heterocyclic core:

| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Substituents on Sulfamoyl | Yield (%) |

|---|---|---|---|---|---|

| Target Compound | C₁₉H₂₀N₄O₄S₂ | 432.52 | Thiophene | N,N-bis(2-cyanoethyl) | N/A |

| 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide | C₂₄H₂₃N₅O₅S | 493.53 | Pentanamide | Pyridin-2-yl | 83 |

| N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-5-chloro-N-ethyl-2-methoxybenzenesulfonamide (881939-77-1) | C₂₅H₂₆ClN₂O₄S | 493.99 | Benzenesulfonamide | Ethyl, carbazole | N/A |

Key Observations :

- The thiophene core in the target compound enables π-conjugation, making it advantageous for optoelectronic applications compared to non-aromatic pentanamide or carbazole-linked analogues .

- Pyridinyl or carbazole substituents (e.g., 881939-77-1) may enhance biological activity (e.g., kinase inhibition), whereas the target’s cyanoethyl groups prioritize electronic modulation .

Polymeric Analogues in Materials Science

Key Observations :

- The target’s sulfamoyl-benzamido-thiophene structure could serve as a monomer for synthesizing polymers akin to PTB or P3T-DDTPA, with cyanoethyl groups improving electron transport in the polymer backbone .

- Unlike P3T-DDTPA, which uses dodecyloxy chains for solubility, the target’s cyano groups may require copolymerization with alkylated monomers to balance solubility and conductivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.